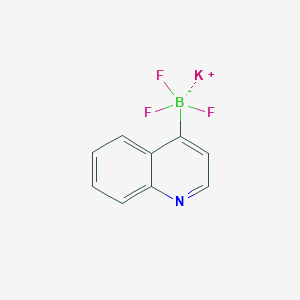![molecular formula C17H19BClNO3 B15298546 5-Chloro-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]pyridine](/img/structure/B15298546.png)
5-Chloro-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]pyridine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and reactivity. This compound is characterized by the presence of a chloro-substituted pyridine ring and a phenoxy group linked to a tetramethyl-1,3,2-dioxaborolan-2-yl moiety. Its distinct structure makes it a valuable intermediate in organic synthesis and various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]pyridine typically involves the coupling of 5-chloro-2-hydroxypyridine with 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol. This reaction is often facilitated by a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. The reaction conditions generally include the use of a palladium catalyst, a base (such as potassium carbonate), and an appropriate solvent (like dimethylformamide or toluene) under an inert atmosphere .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and catalysts may also be adjusted to ensure cost-effectiveness and environmental sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The boronate ester moiety allows for Suzuki-Miyaura coupling with aryl or vinyl halides to form new carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Dimethylformamide, toluene, or ethanol.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl halides yield biaryl compounds, while substitution reactions with amines produce aminated derivatives.
Applications De Recherche Scientifique
5-Chloro-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]pyridine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential in drug discovery and development.
Material Science: Utilized in the preparation of advanced materials, such as polymers and nanomaterials.
Biological Studies: Employed in the study of biological pathways and mechanisms due to its reactivity and functional groups.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]pyridine involves its ability to participate in various chemical reactions due to its functional groups. The chloro group can undergo nucleophilic substitution, while the boronate ester can engage in cross-coupling reactions. These reactions enable the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical entities .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar boronate ester structure but with a phenyl group instead of a pyridine ring.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Contains a phenol group instead of a pyridine ring.
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar pyridine structure with a methoxy group.
Uniqueness
5-Chloro-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]pyridine is unique due to the combination of its chloro-substituted pyridine ring and boronate ester moiety. This combination provides distinct reactivity and versatility in various chemical reactions, making it a valuable compound in organic synthesis and research applications.
Propriétés
Formule moléculaire |
C17H19BClNO3 |
|---|---|
Poids moléculaire |
331.6 g/mol |
Nom IUPAC |
5-chloro-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]pyridine |
InChI |
InChI=1S/C17H19BClNO3/c1-16(2)17(3,4)23-18(22-16)12-5-8-14(9-6-12)21-15-10-7-13(19)11-20-15/h5-11H,1-4H3 |
Clé InChI |
JKONXVGSVRJTCD-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3=NC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{2-[(Tert-butoxy)carbonyl]-6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl}acetic acid](/img/structure/B15298465.png)
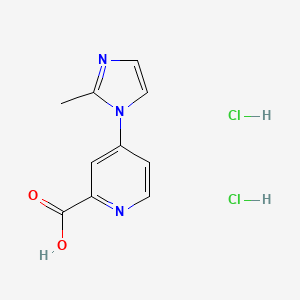


![1-({1-[(Benzyloxy)carbonyl]piperidin-4-yl}methyl)azetidine-3-carboxylic acid](/img/structure/B15298494.png)
![Tert-butyl 2-{bicyclo[1.1.1]pentane-1-sulfonyl}acetate](/img/structure/B15298499.png)


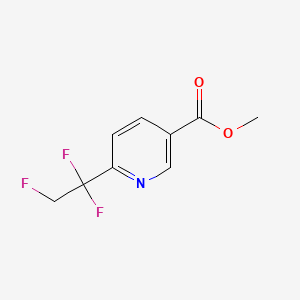
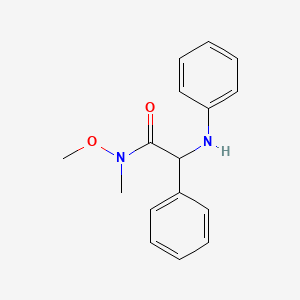
![N-[3-(bromomethyl)-3-(2-methoxyethoxy)cyclobutyl]-4-methylbenzene-1-sulfonamide](/img/structure/B15298549.png)
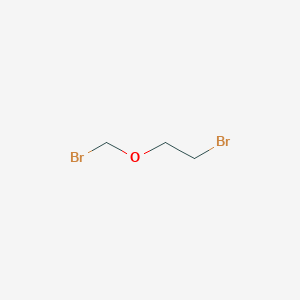
![4-chloro-N-[6-iodo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B15298577.png)
